![molecular formula C15H8Cl2F2N2O3S2 B2496185 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005986-09-3](/img/structure/B2496185.png)
(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H8Cl2F2N2O3S2 and its molecular weight is 437.26. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification and acylation reactions. These catalysts facilitate the formation of esters from alcohols and vinyl acetate at low catalyst loadings and room temperature, indicating potential applications in synthetic chemistry and industrial processes (Grasa, Kissling, & Nolan, 2002).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and demonstrated good antimicrobial activity against various bacterial strains causing infections. This suggests their potential as antimicrobial agents in medical and pharmaceutical applications (Mishra et al., 2019).
Aldose Reductase Inhibition
Iminothiazolidin-4-one acetate derivatives have been evaluated as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, indicating their potential in developing treatments for diabetic complications (Ali et al., 2012).
Antihypertensive Agents
Thiazolidinone derivatives have been explored for their antihypertensive α-blocking activity. The synthesis of these compounds and their pharmacological evaluation suggest their potential as antihypertensive agents (Abdel-Wahab et al., 2008).
Novel Synthesis Approaches
Efforts in synthesizing oxothiazolidine derivatives have led to the development of novel synthetic methods. These methods have applications in creating a variety of chemical entities for further pharmacological evaluation (Hassan et al., 2015).
properties
IUPAC Name |
methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F2N2O3S2/c1-24-11(22)5-21-12-8(19)2-6(18)3-9(12)25-15(21)20-14(23)7-4-10(16)26-13(7)17/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPIHWXRXMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate |
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